

HSN748: In Vitro Assay Protocols for Acute Myeloid Leukemia (AML) Cell Lines

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Compound of Interest

Compound Name: HSN748

Cat. No.: B15603346

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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that promote cell survival and proliferation. **HSN748** is a potent and selective second-generation FLT3 tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation inhibitors.[1][2] This novel compound has demonstrated significant anti-leukemic activity in preclinical models of AML, including those harboring gilteritinib-resistant mutations.[1] **HSN748** effectively inhibits FLT3 autophosphorylation, leading to the suppression of key downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.[3][4]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **HSN748** in AML cell lines. The intended audience for this document includes researchers, scientists, and drug development professionals.

Data Presentation

HSN748 Inhibitory Activity in AML Cell Lines

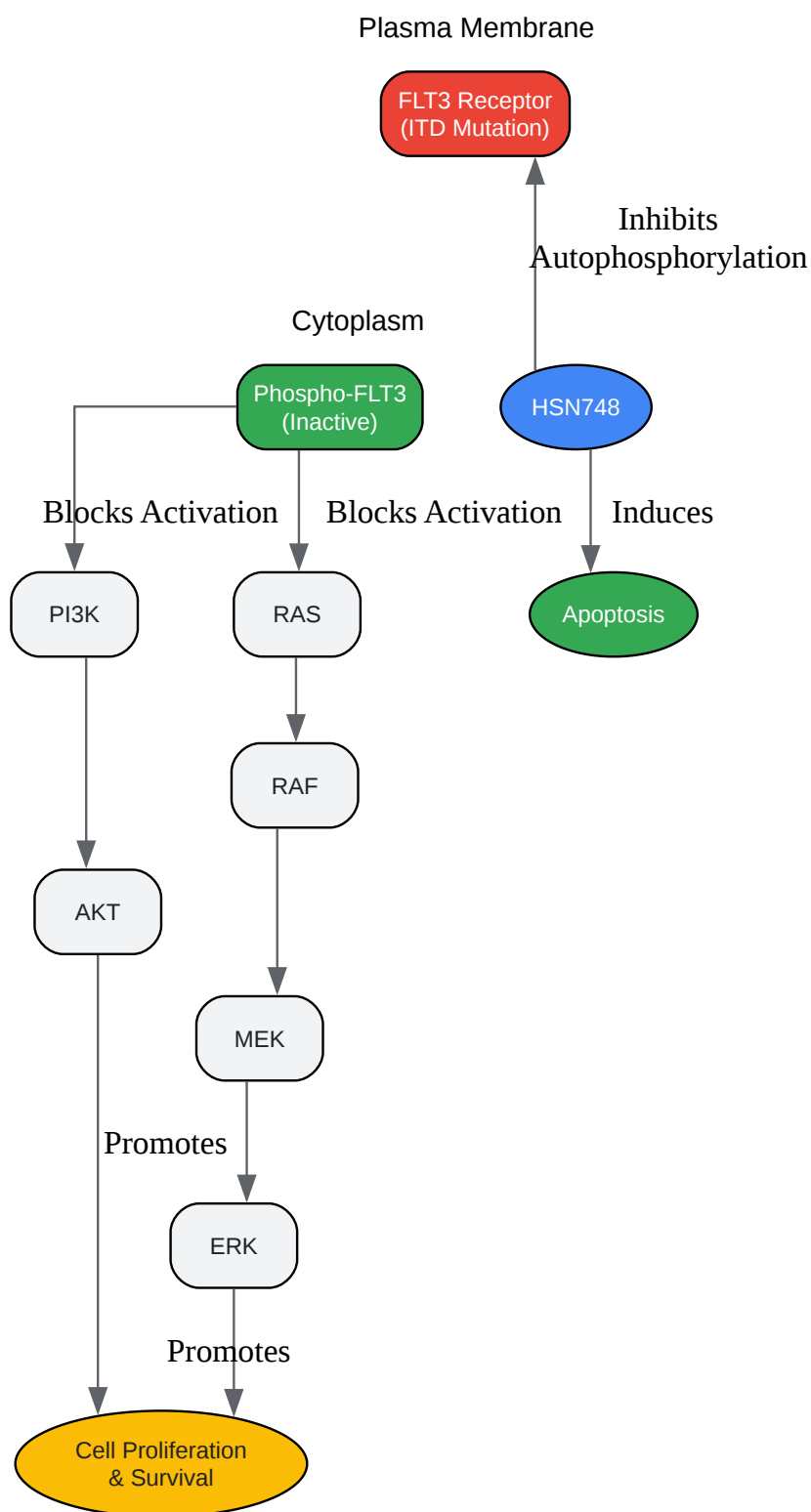
The following table summarizes the half-maximal inhibitory concentration (IC50) values of **HSN748** in various AML cell lines, including those with FLT3 internal tandem duplication (ITD) mutations and resistance-conferring secondary mutations like F691L and D835Y.

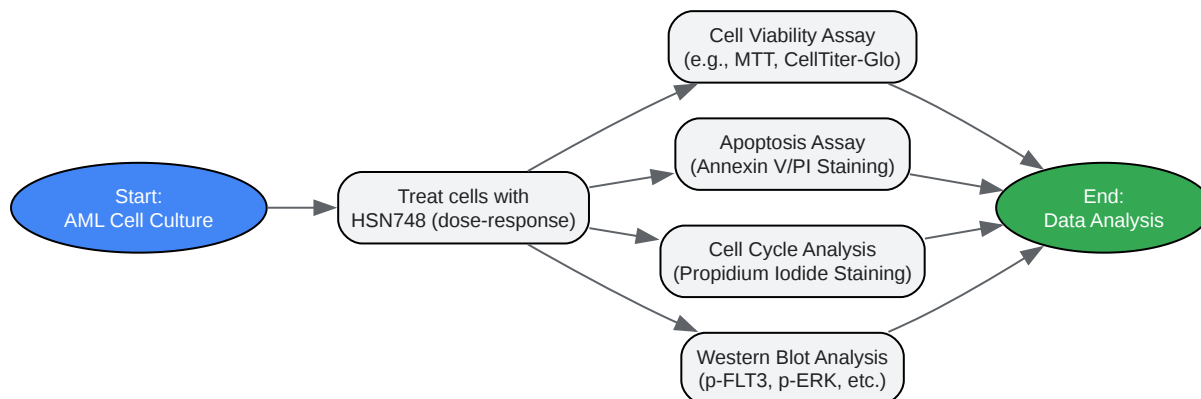
Cell Line	FLT3 Mutation Status	HSN748 IC50 (nM)	Reference
BaF3/FLT3-ITD	ITD	0.04	[3]
BaF3/FLT3-ITD-F691L	ITD, F691L (gatekeeper mutation)	1.52	[3]
BaF3/FLT3-ITD-D835Y	ITD, D835Y (activation loop mutation)	6.62	[3]

Signaling Pathways and Experimental Workflows

HSN748 Mechanism of Action in FLT3-Mutated AML

HSN748 is a type II inhibitor that binds to and stabilizes the inactive conformation of the FLT3 kinase. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream pro-survival and proliferative signaling pathways.





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